

Fmoc-L-Ser(tBu)-OH: A Comprehensive Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: Fmoc-L-Ser(TF)-OH

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Introduction

N- α -Fmoc-O-tert-butyl-L-serine, commonly abbreviated as Fmoc-L-Ser(tBu)-OH, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). Its widespread use stems from the orthogonal protection strategy it employs. The base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α -amino terminus and the acid-labile tert-butyl (tBu) group on the serine side-chain hydroxyl group allow for selective deprotection and chain elongation, which is critical for the synthesis of complex peptides.^[1] This guide provides an in-depth analysis of the solubility and stability of Fmoc-L-Ser(tBu)-OH, presenting key data, experimental protocols, and logical workflows to aid researchers in its effective application.

Core Properties of Fmoc-L-Ser(tBu)-OH

Property	Value	Reference
CAS Number	71989-33-8	[2][3]
Molecular Formula	C ₂₂ H ₂₅ NO ₅	[2][4]
Molecular Weight	383.44 g/mol	[4][5]
Appearance	White to off-white solid/powder	[5][6]
Melting Point	130.5-135.5 °C	[4]

Solubility Profile

The solubility of Fmoc-L-Ser(tBu)-OH is a critical parameter for its handling and use in peptide synthesis, particularly for preparing stock solutions for automated synthesizers. Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents commonly used in SPPS.^[7]

Quantitative Solubility Data

Solvent	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	≥ 100 mg/mL (260.80 mM)	Hygroscopic DMSO can impact solubility; freshly opened solvent is recommended. ^{[5][6]}

Qualitative Solubility Data

Fmoc-L-Ser(tBu)-OH is also reported to be soluble in the following organic solvents, although specific quantitative data is not readily available in the literature.^[4]

- Chloroform (CHCl₃)
- Dichloromethane (DCM)
- Ethyl Acetate (EtOAc)
- Acetone

It is sparingly soluble in water.^[8]

Stability Profile

The stability of Fmoc-L-Ser(tBu)-OH is governed by its protecting groups, which are designed to be cleaved under specific conditions. Understanding its stability under various chemical and physical conditions is crucial to prevent premature deprotection and side reactions.

pH Stability

- **Acidic Conditions:** The Fmoc group is stable under acidic conditions, while the tert-butyl (tBu) group is labile and can be cleaved by strong acids like trifluoroacetic acid (TFA).^[9]
- **Basic Conditions:** The Fmoc group is labile to basic conditions, particularly secondary amines like piperidine, which is used for its removal during SPPS.^{[9][10]} The tBu group is generally stable under the basic conditions used for Fmoc removal. However, prolonged exposure to strong bases can lead to degradation. One user reported hydrolysis of the tBu group when using 3 equivalents of 1M LiOH to hydrolyze a serine methyl ester.

Thermal Stability

The Fmoc group can be cleaved at elevated temperatures. Studies have shown that thermal cleavage can occur at temperatures around 120°C in solvents like DMSO, even in the absence of a base.^{[1][11]} Standard storage recommendations for the solid product are typically 2-8°C to ensure long-term stability.^{[2][3][4]}

Stability in Solution

Stock solutions of Fmoc-L-Ser(tBu)-OH in solvents like DMSO are typically stored at low temperatures (-20°C or -80°C) to maintain stability over time. One supplier suggests that in-solvent storage is viable for up to 2 years at -80°C and 1 year at -20°C.^[5] For the D-enantiomer, shorter stability periods of 6 months at -80°C and 1 month at -20°C have been noted.^[6]

Racemization Stability

A significant consideration during peptide synthesis is the potential for racemization of the chiral amino acid center. For Fmoc-L-Ser(tBu)-OH, racemization has been observed during coupling reactions, particularly when using diisopropylethylamine (DIPEA) as the base.^[9] The use of alternative bases like collidine has been recommended to minimize this side reaction.^[9] The mechanism of racemization often involves the formation of an oxazolone intermediate.

Experimental Protocols

1. General Protocol for Determining Solubility

This protocol provides a general method for determining the solubility of Fmoc-L-Ser(tBu)-OH in a given solvent.

- **Preparation:** Weigh a precise amount of Fmoc-L-Ser(tBu)-OH (e.g., 10 mg) into a small, clean, and dry vial.
- **Solvent Addition:** Add a measured volume of the test solvent (e.g., 100 μ L) to the vial.
- **Dissolution:** Vigorously vortex or sonicate the mixture for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).
- **Observation:** Visually inspect the solution for any undissolved solid particles. If the solid has completely dissolved, the solubility is greater than the current concentration (e.g., >100 mg/mL).
- **Titration (if necessary):** If the solid has not fully dissolved, add additional measured volumes of the solvent incrementally, repeating the dissolution step and observation until a clear solution is obtained. The solubility can then be calculated based on the total volume of solvent used.
- **Confirmation:** For more precise measurements, the saturated solution can be filtered or centrifuged, and the concentration of the supernatant can be determined using a validated analytical method such as HPLC-UV.

2. Protocol for Assessing Stability by HPLC

This protocol outlines a method to assess the stability of Fmoc-L-Ser(tBu)-OH under specific conditions (e.g., in a particular solvent at a defined temperature).

- **Stock Solution Preparation:** Prepare a stock solution of Fmoc-L-Ser(tBu)-OH of a known concentration in the solvent of interest (e.g., 10 mg/mL in DMF).
- **Initial Analysis (T=0):** Immediately analyze an aliquot of the stock solution by reverse-phase HPLC (RP-HPLC) to determine the initial purity and peak area of the intact Fmoc-L-Ser(tBu)-OH.

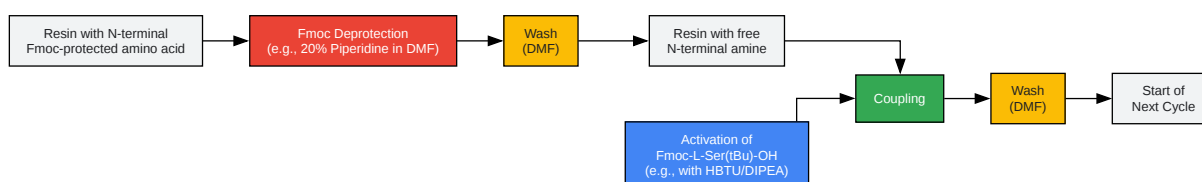
- Incubation: Store the remaining stock solution under the desired test conditions (e.g., 25°C, protected from light).
- Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, and 14 days), withdraw an aliquot of the stock solution and analyze it by RP-HPLC under the same conditions as the initial analysis.
- Data Analysis: Compare the peak area of the intact Fmoc-L-Ser(tBu)-OH at each time point to the initial peak area. The appearance of new peaks may indicate degradation products. Calculate the percentage of remaining Fmoc-L-Ser(tBu)-OH at each time point to determine its stability over time. A typical HPLC method for N-Fmoc amino acids would involve a C18 column with a gradient elution using a mobile phase of acetonitrile and water with an acidic modifier like 0.1% TFA.[12]

Signaling Pathways and Experimental Workflows

Fmoc-L-Ser(tBu)-OH is not directly involved in biological signaling pathways. Instead, its critical role is in the chemical synthesis of peptides that may be used to study or modulate such pathways. The primary experimental workflow involving Fmoc-L-Ser(tBu)-OH is Solid-Phase Peptide Synthesis (SPPS).

Logical Workflow for Fmoc-L-Ser(tBu)-OH in SPPS

The following diagram illustrates the logical steps in a typical Fmoc-based SPPS cycle where Fmoc-L-Ser(tBu)-OH is incorporated into a growing peptide chain.

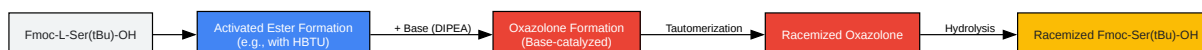


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Caption: A typical cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Mechanism of Racemization during Activation

This diagram illustrates a potential pathway for racemization of Fmoc-L-Ser(tBu)-OH during the activation step in the presence of a base like DIPEA.



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Caption: A potential pathway for racemization of Fmoc-L-Ser(tBu)-OH.

Conclusion

Fmoc-L-Ser(tBu)-OH is a robust and versatile building block for peptide synthesis. A thorough understanding of its solubility and stability is paramount for its successful application. This guide provides a foundational understanding of these properties, along with practical experimental protocols. While the provided data offers a strong starting point, it is recommended that researchers perform specific solubility and stability tests under their unique experimental conditions to ensure optimal results in their synthetic endeavors.

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